molecular formula C25H27N5O2 B2789891 3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844824-66-4

3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2789891
CAS No.: 844824-66-4
M. Wt: 429.524
InChI Key: WHFQRMQLXAUMQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the purine ring system, possibly through a multi-step process involving condensation reactions. The methyl and phenyl groups would then be added through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring system, which consists of a six-membered and a five-membered nitrogen-containing ring fused together. The phenyl and methyl groups attached to the ring system would contribute to the overall hydrophobicity of the molecule .


Chemical Reactions Analysis

As a purine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the aromatic ring could participate in electrophilic aromatic substitution reactions, and the methyl groups could be involved in oxidation or reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the methyl groups would likely make the compound hydrophobic. Its melting and boiling points, solubility, and other properties would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. If it’s intended to interact with DNA or RNA, for example, it might intercalate between the base pairs or bind to specific sequences .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These would need to be assessed through laboratory testing and safety analysis .

Future Directions

Future research on this compound could involve exploring its potential uses in medicine or biotechnology, studying its reactivity and interactions with other molecules, and developing methods for its synthesis and purification .

Properties

CAS No.

844824-66-4

Molecular Formula

C25H27N5O2

Molecular Weight

429.524

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H27N5O2/c1-16-7-5-8-20(14-16)28-11-6-12-29-21-22(26-24(28)29)27(4)25(32)30(23(21)31)15-19-13-17(2)9-10-18(19)3/h5,7-10,13-14H,6,11-12,15H2,1-4H3

InChI Key

WHFQRMQLXAUMQX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=CC(=C5)C)C

solubility

not available

Origin of Product

United States

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